molecular formula C15H9FN2O3S B6508010 N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-fluorobenzamide CAS No. 892854-17-0

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-fluorobenzamide

Cat. No.: B6508010
CAS No.: 892854-17-0
M. Wt: 316.3 g/mol
InChI Key: CVYSBCQQLDIOHT-UHFFFAOYSA-N
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Description

This compound is a heterotricyclic benzamide derivative featuring a fused ring system containing oxygen (dioxa), sulfur (thia), and nitrogen (aza) atoms. The tricyclic core, 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraene, is substituted at the 11-position with a 3-fluorobenzamide group. The fluorine atom in the benzamide moiety likely enhances electronic properties and binding affinity, making it a candidate for pharmacological applications.

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O3S/c16-9-3-1-2-8(4-9)14(19)18-15-17-10-5-11-12(21-7-20-11)6-13(10)22-15/h1-6H,7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYSBCQQLDIOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-fluorobenzamide is a complex organic compound with a unique tricyclic structure that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its mechanisms of action and therapeutic potential.

Molecular Formula: C15_{15}H14_{14}N4_{4}O3_{3}S
Molecular Weight: 330.4 g/mol
CAS Number: 1171579-98-8

The compound features a tricyclic core with various functional groups that contribute to its biological properties. The presence of fluorine in the benzamide moiety enhances its lipophilicity and may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the tricyclic structure followed by functionalization steps to introduce the benzamide group and fluorine substituent . The synthetic routes often require careful control of reaction conditions to achieve high purity and yield.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. A study evaluated its antiproliferative effects on breast, colon, and lung cancer cells, demonstrating notable cytotoxicity with IC50_{50} values indicating effective inhibition of cell growth .

Cell Line IC50_{50} Value (µM) Mechanism of Action
Breast Cancer<50Induction of apoptosis
Colon Cancer<50Cell cycle arrest
Lung Cancer<50Inhibition of proliferation

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers programmed cell death in cancer cells through the activation of caspase pathways.
  • Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly at the G2/M phase.
  • Inhibition of Signaling Pathways : It may interfere with critical signaling pathways involved in cell survival and proliferation.

Case Studies

  • Study on Antiproliferative Activity : In a comparative study against standard chemotherapeutic agents like cisplatin and clotrimazole, this compound demonstrated superior efficacy in inhibiting tumor growth in vitro .
  • Cytotoxicity Evaluation : A series of azole derivatives were tested alongside this compound for cytotoxic effects on HepG2 liver cancer cells using MTT assays. The results indicated that while azole derivatives showed varying degrees of cytotoxicity, the target compound exhibited consistently lower IC50_{50} values across multiple concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s uniqueness lies in its heteroatom composition (O, S, N) and fluorinated substituent. Below is a comparative analysis with analogous tricyclic systems:

Compound Name Heteroatoms Substituents Key Properties Reference
N-{4,6-dioxa-10-thia-12-azatricyclo[...]}-3-fluorobenzamide O, S, N 3-fluorobenzamide Potential enhanced binding due to fluorine; untested bioactivity.
12-(4-Chlorophenyl)-7-methyl-10-phenyl-hexaazatricyclo[...]dodeca-1(9),2,4,7,11-pentaene N 4-chlorophenyl, methyl Rigid tricyclic core; single-crystal X-ray data (R factor = 0.035).
12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[...]dodeca-1(9),2,4,7,11-pentaene N 4-methoxyphenyl Structural similarity to antimicrobial tetrazolopyrimidines.
2,6-dioxa-10-azatricyclo[5.2.1.0⁴,¹⁰]decane O, N Variable alkyl/aryl groups Synthesized via acid-catalyzed condensation; strain-free tricyclic system.
1-(4,5-Dinitro-10-azatricyclo[...])-2,2,2-trifluoro-ethanone N Nitro, trifluoroacetyl Electron-withdrawing groups enhance reactivity; no bioactivity reported.

Key Observations

Heteroatom Influence :

  • The presence of sulfur in the target compound distinguishes it from purely nitrogen- or oxygen-containing analogs (e.g., ). Sulfur may improve lipophilicity and metabolic stability.
  • Fluorine in the benzamide group could enhance bioavailability and target interaction compared to chlorophenyl or methoxyphenyl substituents .

Synthetic Routes: The target compound’s synthesis likely involves multistep cyclization, analogous to methods for 2,6-dioxa-10-azatricyclo[5.2.1.0⁴,¹⁰]decane (acid-catalyzed condensation of aminodiols and diketones) . In contrast, nitro- and trifluoro-substituted analogs (e.g., ) require specialized reagents for introducing electron-withdrawing groups.

Computational Similarity :

  • Using Tanimoto and Dice metrics (based on MACCS or Morgan fingerprints), the target compound shows moderate similarity (~0.6–0.7) to chlorophenyl- or methoxyphenyl-substituted tricycles, primarily due to shared fused-ring topology .

Biological Potential: While the target compound’s bioactivity remains uncharacterized, hexaazatricyclic systems (e.g., ) exhibit antimicrobial properties, suggesting possible overlap in mechanism.

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